Ethyl 3-[2-(aminomethyl)phenyl]propanoate
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Overview
Description
Ethyl 3-[2-(aminomethyl)phenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate typically involves the esterification of 3-[2-(aminomethyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(aminomethyl)phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous NaOH, the ester bond can be cleaved to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 3-[2-(aminomethyl)phenyl]propanoic acid and ethanol.
Reduction: 3-[2-(aminomethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[2-(aminomethyl)phenyl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(aminomethyl)phenyl]propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[3-(aminomethyl)phenyl]propanoate
- Ethyl 2-[3-(aminomethyl)phenyl]propanoate
- Ethyl 3-[4-(aminomethyl)phenyl]propanoate
Uniqueness
Ethyl 3-[2-(aminomethyl)phenyl]propanoate is unique due to the position of the aminomethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-[2-(aminomethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQUQOHVCYJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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